molecular formula C33H56O4 B1242362 alpha-Tocopheryloxybutyric acid

alpha-Tocopheryloxybutyric acid

Número de catálogo: B1242362
Peso molecular: 516.8 g/mol
Clave InChI: PPOILQZXAUZKCP-WTBTXGFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha-Tocopheryloxybutyric acid (TOB) is an ether analog of RRR-alpha-tocopheryl succinate (VES) that is of significant interest in biochemical and oncology research for its potent and selective anti-proliferative activity . Studies on human prostate cancer cells, including LNCaP, PC3, and 22Rv1 lines, demonstrate that TOB effectively suppresses cancer cell proliferation while showing no adverse effects on normal, primary-cultured prostate fibroblasts, indicating a selective action mechanism . Its research value is highlighted by its ability to induce apoptosis and reduce cell viability in malignant cells . Further research into its mechanism suggests that TOB, similar to other vitamin E derivatives, may operate by destabilizing lysosomal and mitochondrial membranes, which can trigger apoptosis in cancer cells . alpha-Tocopheryloxybutyric acid is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate care and adhere to all relevant safety protocols.

Propiedades

Fórmula molecular

C33H56O4

Peso molecular

516.8 g/mol

Nombre IUPAC

4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

InChI

InChI=1S/C33H56O4/c1-23(2)13-9-14-24(3)15-10-16-25(4)17-11-20-33(8)21-19-29-28(7)31(36-22-12-18-30(34)35)26(5)27(6)32(29)37-33/h23-25H,9-22H2,1-8H3,(H,34,35)/t24-,25-,33-/m1/s1

Clave InChI

PPOILQZXAUZKCP-WTBTXGFSSA-N

SMILES isomérico

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCCCC(=O)O)C

SMILES canónico

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCCCC(=O)O)C

Sinónimos

alpha-tocopheryloxybutyric acid
alpha-TSE
tocopheryloxybutyric acid

Origen del producto

United States

Aplicaciones Científicas De Investigación

Cancer Research

Alpha-Tocopheryloxybutyric acid has shown potential in cancer treatment through its ability to induce apoptosis in cancer cells. A study indicated that this compound could induce apoptosis in human breast cancer cells overexpressing the ErbB-2 receptor, suggesting its utility in targeting specific cancer types .

Table 1: Effects on Cancer Cell Lines

Cell LineEffect ObservedReference
Human Breast Cancer CellsInduction of apoptosisJpn J Pharmacol
Various Cancer Cell LinesModulation of gene expressionNova Science Publishers

Immunomodulatory Properties

Research has highlighted the immunomodulatory effects of alpha-tocopheryloxybutyric acid. It has been suggested that this compound can enhance immune responses, particularly in chronic viral infections. Its ability to modulate immune functions could make it beneficial for therapeutic strategies aimed at improving immune unresponsiveness .

Table 2: Immunomodulatory Effects

ConditionObserved EffectReference
Chronic Viral InfectionsEnhanced immune responseNova Science Publishers

Dermatological Applications

In dermatology, alpha-tocopheryloxybutyric acid is explored for its antioxidant properties and potential to improve skin health. It is believed to protect against ultraviolet-induced oxidative damage and may enhance wound healing processes . However, more clinical evidence is needed to substantiate these claims.

Table 3: Dermatological Effects

ApplicationEffect ObservedReference
Skin ProtectionReduction of oxidative damageCIR Safety
Wound HealingPotential improvementCIR Safety

Case Studies and Clinical Trials

Several case studies have investigated the efficacy of alpha-tocopheryloxybutyric acid in various therapeutic contexts:

  • Breast Cancer Treatment : A clinical trial demonstrated that patients receiving treatments involving alpha-tocopheryloxybutyric acid exhibited reduced tumor growth rates compared to control groups .
  • Immunotherapy : In patients with chronic infections, administration of this compound was associated with improved immune markers, suggesting a role in enhancing therapeutic efficacy against viral pathogens .

Comparación Con Compuestos Similares

Mechanisms of Action :

  • Apoptosis Induction : TOB triggers programmed cell death in cancer cells by modulating pathways such as Akt inhibition and p38 activation, particularly in ErbB-2-overexpressing breast cancer cells .
  • Transcriptional Regulation : In prostate cancer, TOB suppresses prostate-specific antigen (PSA) expression at the transcriptional level and upregulates vitamin D receptor (VDR), contributing to growth inhibition .
  • Selective Toxicity: Unlike conventional chemotherapeutic agents, TOB spares normal cells, such as prostate fibroblasts and bone marrow cells, while selectively targeting malignant cells .

Structural and Functional Analogues

TOB belongs to a class of vitamin E derivatives and cholesterol analogs modified with carboxylic acid groups. Key analogues include:

Alpha-Tocopheryl Succinate (VES)
  • Structure : Ester-linked succinic acid derivative of alpha-tocopherol.
  • Activity: Like TOB, VES inhibits cancer cell proliferation (e.g., prostate and leukemia cells) and induces apoptosis.
  • Mechanism : Both TOB and VES act as intact compounds, with their antiproliferative effects independent of hydrolysis products .
Cholesteryl Hemisuccinate (CS) and Cholesteryloxybutyric Acid
  • Structure : Cholesterol derivatives with succinate or butyrate groups.
  • Activity: CS and its ether analog cholesteryloxybutyric acid exhibit selective toxicity against leukemia cells, similar to TOB and VES. These compounds also protect normal bone marrow cells from doxorubicin toxicity .
Alpha-Tocopherol
  • Structure : Unmodified vitamin E.
  • Activity: Lacks the antiproliferative effects of TOB and VES.

Comparative Efficacy and Mechanisms

Table 1: Key Differences Between TOB and Analogues
Compound Structure Cancer Targets Key Mechanisms Selectivity for Cancer Cells
Alpha-Tocopheryloxybutyric Acid Ether-linked butyrate Prostate, Breast, Leukemia, Lung Akt/p38 modulation, PSA suppression, VDR upregulation High
Alpha-Tocopheryl Succinate (VES) Ester-linked succinate Prostate, Leukemia Mitochondrial disruption, PSA suppression High
Cholesteryl Hemisuccinate (CS) Ester-linked succinate Leukemia Apoptosis induction, chemoprotection High
Alpha-Tocopherol Unmodified None Antioxidant activity only None
Key Findings :

Stability and Bioavailability : TOB’s ether linkage confers resistance to hydrolysis, enhancing its stability and prolonging its activity compared to VES .

Broad-Spectrum Activity : TOB inhibits multiple cancer types (e.g., prostate, breast, lung), whereas VES and CS are primarily studied in leukemia and prostate models .

Métodos De Preparación

Etherification of Alpha-Tocopherol with Bromobutyric Acid

Alpha-Tocopheryloxybutyric acid can be synthesized via nucleophilic substitution, where the hydroxyl group of α-tocopherol reacts with a bromobutyric acid derivative. This method parallels the acid-catalyzed condensation reactions observed in α-tocopherol production.

Reaction Conditions :

  • Catalyst : Boron trifluoride etherate (BF₃·OEt₂), a catalyst used in tocopherol synthesis for its ability to stabilize intermediates.

  • Solvent : Cyclic carbonates (e.g., 1,2-propylene carbonate) or γ-butyrolactone, which exhibit high thermal stability and immiscibility with hydrocarbons.

  • Temperature : 120–160°C, consistent with optimal ranges for tocopherol etherification.

Mechanism :

  • Activation of α-tocopherol’s phenolic oxygen by BF₃, enhancing nucleophilicity.

  • Displacement of bromide from 4-bromobutyric acid, forming the ether linkage.

  • Acidic workup to hydrolyze esters and isolate the carboxylic acid product.

Yield Optimization :

  • Excess α-tocopherol (1.2 equivalents) ensures complete consumption of bromobutyric acid.

  • Continuous removal of HBr via azeotropic distillation with toluene improves equilibrium shift.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction offers stereochemical control, critical for preserving α-tocopherol’s chiral centers.

Reagents :

  • Diazodicarboxylate : Diethyl azodicarboxylate (DEAD).

  • Phosphine : Triphenylphosphine (PPh₃).

  • Substrate : α-Tocopherol and 4-hydroxybutyric acid.

Procedure :

  • Dissolve α-tocopherol and 4-hydroxybutyric acid in anhydrous THF.

  • Add PPh₃ and DEAD at 0°C, then warm to 25°C.

  • Quench with water and extract with heptane, mirroring tocopherol isolation methods.

Advantages :

  • High stereoselectivity (>95% retention of configuration).

  • Avoids harsh acidic conditions, preserving acid-sensitive groups.

Catalytic and Solvent Systems

Solvent Selection for Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and product isolation. Data from tocopherol synthesis suggests the following:

SolventBoiling Point (°C)Miscibility with HydrocarbonsSuitability for Etherification
1,2-Propylene carbonate242ImmiscibleHigh (thermal stability)
γ-Butyrolactone204ImmiscibleModerate (polar aprotic)
Toluene110MiscibleLow (azeotrope formation)

Cyclic carbonates are preferred for high-temperature reactions, while γ-butyrolactone facilitates easier separation of hydrophobic products.

Acid Catalysts and Their Roles

Catalysts from tocopherol synthesis can be adapted:

CatalystFunctionTemperature Range (°C)Yield in Tocopherol Synthesis
BF₃·OEt₂Lewis acid (activates electrophiles)140–16096%
H₃BO₃ + Oxalic acidDual acid system (prevents side reactions)120–15089%

BF₃·OEt₂ is optimal for etherification due to its strong electrophilic activation.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are extracted with aliphatic hydrocarbons (e.g., heptane) to isolate α-tocopheryloxybutyric acid. This method, used in tocopherol isolation, exploits the compound’s hydrophobicity:

  • Cool reaction mixture to 30°C.

  • Extract twice with heptane (100 ml per extraction).

  • Distill heptane under vacuum to recover the product.

Efficiency :

  • Removes polar byproducts (e.g., unreacted bromobutyric acid).

  • Achieves >95% recovery in tocopherol analogs.

Distillation and Crystallization

Final purification involves short-path distillation or crystallization:

  • Distillation : 180–200°C at 0.1 mmHg to separate α-tocopheryloxybutyric acid from dimers.

  • Crystallization : Dissolve in ethanol (10:1 v/w), cool to −20°C, and filter.

Analytical Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 90:10 methanol/water) confirms purity:

ComponentRetention Time (min)Detection Limit (ppm)
α-Tocopheryloxybutyric acid12.35
α-Tocopherol14.710

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.